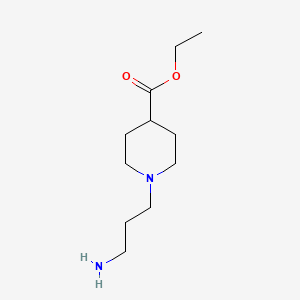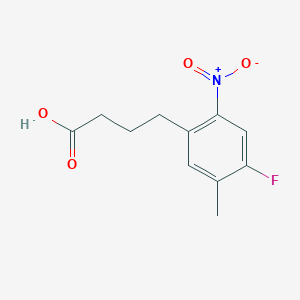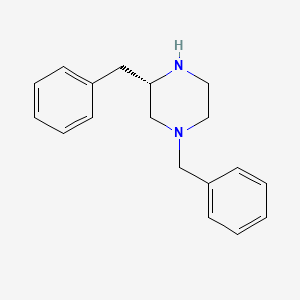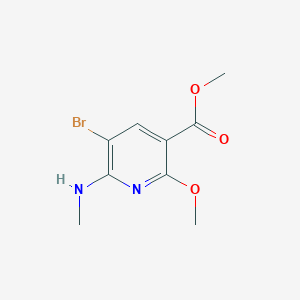
6-Cyano-1-indanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-indanones, including 6-Cyano-1-indanone, has been achieved through various methods. One common method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids . Other methods include the use of transition-metal-catalyzed annulation strategies .Molecular Structure Analysis
The molecular structure of this compound is derived from the indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The indanone core is easily accessible and exhibits versatile reactivity .Chemical Reactions Analysis
Indanones, including this compound, are known for their versatile reactivity. They have been used in various annulations to construct fused and spirocyclic frameworks . These reactions often involve cyclization of the 1-indanone core .Physical And Chemical Properties Analysis
This compound is a pale yellow solid with a melting point of 111-113°C. It is soluble in organic solvents like chloroform, acetone, and ethyl.Aplicaciones Científicas De Investigación
Energetic Characterization and Biomass Degradation
Indanone derivatives, including 6-cyano-1-indanone analogs, have been studied for their energetic properties and potential applications in biomass degradation. An energetic study using calorimetric techniques and computational methodology on similar compounds highlights the importance of indanone derivatives in evaluating their combustion and sublimation enthalpies. These properties are crucial for understanding the energetic efficiency and applications of indanone derivatives in biomass degradation processes, providing insights into their stability and reactivity for environmental and energy-related applications (Silva, Lima, & Ribeiro da Silva, 2018).
Electrocatalysis and Organic Synthesis
The electrocatalytic properties of indanone derivatives, including those structurally related to this compound, are of significant interest. Research demonstrates the application of these compounds in the electrochemical synthesis of 1-indanones, showcasing their utility in creating bioactive scaffolds under environmentally benign conditions. This approach is highlighted by its avoidance of transition metal catalysts, chemical oxidants, and additives, emphasizing the role of this compound and its derivatives in green chemistry and sustainable organic synthesis (Zhang, Hao, Wang, Tu, & Jiang, 2020).
Chemical Synthesis and Functional Material Development
The synthesis of indanone derivatives, including those related to this compound, plays a crucial role in the development of functional materials and bioactive compounds. A review focusing on annulations involving 1-indanones for constructing fused- and spirocyclic frameworks demonstrates the versatility and reactivity of these compounds. Such synthetic strategies enable the production of a wide array of carbocyclic and heterocyclic skeletons, offering pathways to biologically relevant compounds and natural products. This research underscores the importance of this compound derivatives in medicinal chemistry, materials science, and natural product synthesis (Das & Dutta, 2022).
Interstellar Chemistry
Interestingly, studies on molecules structurally similar to this compound have extended into the field of interstellar chemistry. The detection of highly polar five-membered ring cyanocyclopentadiene in space suggests a rich aromatic chemistry within molecular clouds. This finding hints at the potential presence and significance of cyano-substituted aromatic compounds, possibly including indanone derivatives, in astrochemical processes. Such research opens up fascinating possibilities for the role of this compound and its derivatives in understanding cosmic molecular complexity and the origins of life-related molecules (McCarthy et al., 2020).
Direcciones Futuras
Indanone-containing scaffolds, including 6-Cyano-1-indanone, are attractive synthetic targets due to their wide occurrence in many natural products, drugs, and functional materials . Future research may focus on the development of the 1-indanone core and the exploration of its potential applications .
Mecanismo De Acción
Target of Action
Indanones, in general, are known to interact with various biological targets due to their versatile reactivity .
Mode of Action
Indanones are known for their easy accessibility and versatile reactivity . They are involved in a variety of cyclization reactions, which could potentially influence their interaction with biological targets .
Biochemical Pathways
Indanones are known to be involved in various biochemical pathways due to their structural motifs . They are frequently found in numerous natural products and synthetically bioactive molecules .
Pharmacokinetics
The synthesis of 1-indanones has been achieved through non-conventional techniques, which could potentially influence their pharmacokinetic properties .
Result of Action
1-indanones have been found to exhibit a broad range of biological activities . For instance, they have shown cytotoxicity against various human cancer cell lines .
Action Environment
The synthesis of 1-indanones has been achieved through non-conventional techniques, which could potentially influence their stability and reactivity under different environmental conditions .
Análisis Bioquímico
Biochemical Properties
6-Cyano-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidases, specifically the isoforms MAO-A and MAO-B . This inhibition can affect the metabolism of neurotransmitters, thereby influencing neurological functions. Additionally, this compound can interact with bacterial transglycosylase, displaying antibacterial activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the Wnt/β-catenin and Hedgehog pathways . This modulation leads to changes in gene expression that promote cell death. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits monoamine oxidases by binding to their active sites, preventing the breakdown of neurotransmitters . Additionally, this compound can activate certain signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as reducing cyst development in polycystic kidney disease models . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain . Additionally, this compound can affect the activity of metabolic enzymes in other tissues, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its effects.
Propiedades
IUPAC Name |
3-oxo-1,2-dihydroindene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBIKXKXAWDYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452470 | |
| Record name | 6-Cyano-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69975-66-2 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




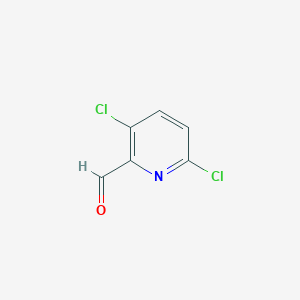
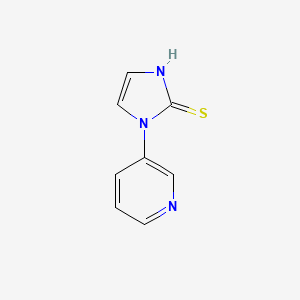
![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
